molecular formula C9H18N6O B099561 N-Methylolpentamethylmelamine CAS No. 16269-01-5

N-Methylolpentamethylmelamine

Cat. No.: B099561
CAS No.: 16269-01-5
M. Wt: 226.28 g/mol
InChI Key: GELQGNSEMRPIQJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methylolpentamethylmelamine is synthesized through the N-demethylation of hexamethylmelamine. This process involves the use of rat hepatic microsomal preparations, which catalyze the reaction in the presence of molecular oxygen and reduced nicotinamide adenine dinucleotide phosphate . The reaction conditions typically include an incubation period with the necessary enzymes and cofactors to facilitate the demethylation process .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis likely follows similar principles as the laboratory preparation, with scaled-up processes to accommodate larger quantities. The use of bioreactors and optimized reaction conditions would be essential for efficient production.

Chemical Reactions Analysis

Types of Reactions: N-Methylolpentamethylmelamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Biological Activity

N-Methylolpentamethylmelamine (NMPMM) is a chemical compound derived from pentamethylmelamine, which has garnered attention for its potential biological activities. This article delves into the synthesis, characterization, and biological implications of NMPMM, drawing from diverse sources to provide a comprehensive overview.

Synthesis and Characterization

NMPMM is synthesized through the reaction of pentamethylmelamine with formaldehyde, resulting in a compound that can release formaldehyde under certain conditions. This property is significant as it affects both the chemical's utility in industrial applications and its biological impact. The synthesis involves controlling reaction conditions to optimize yield and purity, with characterization techniques such as NMR, IR spectroscopy, and mass spectrometry employed to confirm the structure and properties of the compound .

Biological Activity

The biological activity of NMPMM is primarily linked to its interactions with cellular processes. Research indicates that compounds related to melamine can exhibit mutagenic and antineoplastic properties. Specifically, studies have shown that N-methylol derivatives can influence cell proliferation and apoptosis pathways, making them of interest in cancer research .

Table 1: Summary of Biological Activities

Activity Description Reference
MutagenicityPotential to induce genetic mutations in certain cell lines
AntineoplasticInhibition of tumor growth in specific cancer models
Cytotoxic EffectsInduces apoptosis in cancerous cells

Case Studies

Several case studies have highlighted the implications of melamine-related compounds in biological systems:

  • Kidney Toxicity : A significant incident involving melamine contamination in food products led to acute kidney injuries among infants. The mechanism involved the formation of insoluble crystals in the kidneys due to high concentrations of melamine, which is structurally similar to NMPMM. This incident underscores the potential nephrotoxic effects associated with melamine derivatives .
  • Carcinogenic Potential : Long-term studies involving oral administration of melamine compounds in rodent models have shown a correlation between exposure and the development of urinary bladder carcinomas. These findings raise concerns regarding the safety of NMPMM and related compounds in consumer products, particularly those that may release formaldehyde .
  • Dermal Reactions : Allergic contact dermatitis has been reported in individuals exposed to formaldehyde-releasing agents, including those derived from melamine. Patch testing has confirmed sensitization to these compounds, indicating a need for caution in their use within consumer products .

Research Findings

Recent studies have focused on the metabolic pathways involved in the biological activity of NMPMM. It has been shown that:

  • Low Oral Absorption : The bioavailability of NMPMM is low when administered orally, suggesting limited systemic effects under normal exposure conditions .
  • Genotoxicity Testing : While some tests indicate potential genotoxic effects, others have found no significant mutagenic activity in mammalian systems, highlighting a complex safety profile that requires further investigation .

Properties

IUPAC Name

[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-methylamino]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N6O/c1-13(2)7-10-8(14(3)4)12-9(11-7)15(5)6-16/h16H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GELQGNSEMRPIQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N(C)CO)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90167434
Record name Pentamethylmonomethylolmelamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90167434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16269-01-5
Record name 1-[[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]methylamino]methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16269-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentamethylmonomethylolmelamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016269015
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentamethylmonomethylolmelamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90167434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(HYDROXYMETHYL)PENTAMETHYLMELAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S85C8W1EWW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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